molecular formula C25H27N5O4 B2363673 N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 1115998-90-7

N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide

Cat. No. B2363673
CAS RN: 1115998-90-7
M. Wt: 461.522
InChI Key: STXODACKHHZRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals, such as the antipsychotic drug aripiprazole . The compound also includes a pyrimidine ring, which is a key component of many biological molecules, including the nucleotides cytosine and thymine in DNA .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperazine ring substituted with an isobutyl group and a carboxamide group. Additionally, the carboxamide is further substituted with a pyrimidinyl ring, which is substituted with a methoxyphenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine rings can participate in various reactions, and the other functional groups present in the molecule (such as the carboxamide and methoxyphenyl groups) would also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar isobutyl group could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Anti-Tubercular Activity

FCPPM derivatives have been studied for their potential as anti-tubercular agents . These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that FCPPM could be a valuable addition to the arsenal of drugs used to combat tuberculosis.

Antimicrobial Properties

Research indicates that certain FCPPM derivatives exhibit strong antimicrobial properties . They have been synthesized and evaluated for their ability to inhibit bacterial pathogens, including those resistant to other antibiotics . This could make FCPPM a candidate for treating infections caused by drug-resistant bacteria.

Neuroprotective and Anti-Neuroinflammatory Agents

FCPPM has been part of studies focusing on neuroprotection and anti-neuroinflammatory activities. Compounds based on FCPPM have shown promise in protecting neuronal cells and reducing inflammation, which is crucial in the treatment of neurodegenerative diseases .

Antiviral Activity

Indole derivatives, which share a similar structural motif with FCPPM, have been reported to possess antiviral activity . While not directly linked to FCPPM, these findings suggest that FCPPM could potentially be modified to enhance its antiviral capabilities .

Anticancer Potential

FCPPM and its derivatives may have applications in cancer therapy . The compound’s ability to inhibit cell proliferation in various cancer cell lines suggests it could be developed into an effective anticancer agent .

Anti-Inflammatory Properties

The anti-neuroinflammatory properties of FCPPM also point to a broader anti-inflammatory potential. This could be beneficial in treating a variety of inflammatory conditions beyond neurodegenerative diseases .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its specific physical and chemical properties, how it’s used, and how much is used. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. Given its complex structure, it could be of interest in fields such as medicinal chemistry .

properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c31-24(29-12-14-30(15-13-29)25(32)21-7-4-16-33-21)19-8-10-28(11-9-19)22-17-23(27-18-26-22)34-20-5-2-1-3-6-20/h1-7,16-19H,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXODACKHHZRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC(=NC=N4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide

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